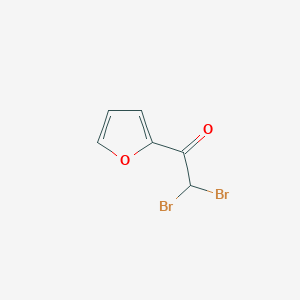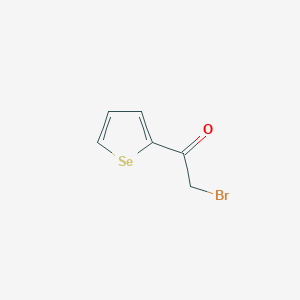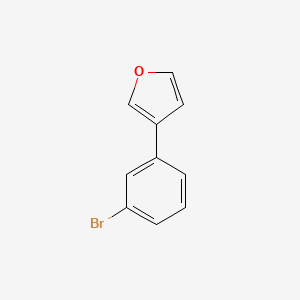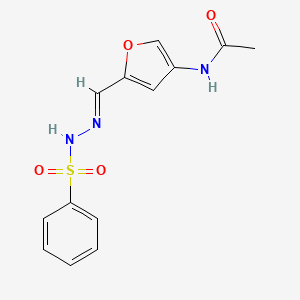
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a phenylsulfonyl group, and a hydrazono group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a phenylsulfonyl chloride reacts with an appropriate nucleophile.
Formation of the Hydrazono Group: The hydrazono group is typically formed through the reaction of hydrazine derivatives with aldehydes or ketones.
Acetylation: The final step involves the acetylation of the furan ring to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The hydrazono group can be reduced to form hydrazine derivatives.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydrazono group may yield hydrazine derivatives.
Aplicaciones Científicas De Investigación
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the development of new drugs due to its unique structural features.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or reagent in various biological assays to study enzyme activities or cellular processes.
Industrial Applications: The compound may find use in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, while the hydrazono group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-3-carboxaldehyde share the furan ring structure.
Phenylsulfonyl Derivatives: Compounds like phenylsulfonyl chloride and phenylsulfonyl hydrazide share the phenylsulfonyl group.
Hydrazono Derivatives: Compounds such as hydrazonoacetic acid and hydrazonobenzene share the hydrazono group.
Uniqueness
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C13H13N3O4S |
|---|---|
Peso molecular |
307.33 g/mol |
Nombre IUPAC |
N-[5-[(E)-(benzenesulfonylhydrazinylidene)methyl]furan-3-yl]acetamide |
InChI |
InChI=1S/C13H13N3O4S/c1-10(17)15-11-7-12(20-9-11)8-14-16-21(18,19)13-5-3-2-4-6-13/h2-9,16H,1H3,(H,15,17)/b14-8+ |
Clave InChI |
KJDKWBKPSFEXQQ-RIYZIHGNSA-N |
SMILES isomérico |
CC(=O)NC1=COC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)NC1=COC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B12895547.png)
![Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-](/img/structure/B12895549.png)

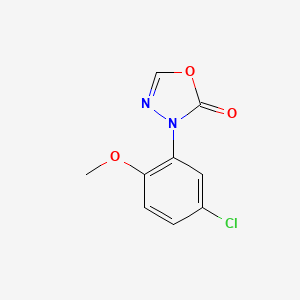

![4-Quinolinamine, 2-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-](/img/structure/B12895583.png)
